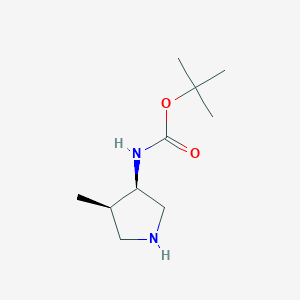
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a light yellow liquid . It has a molecular weight of 216.28 . The compound is stored at 0-8°C .Mécanisme D'action
Target of Action
The primary targets of “tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” are currently unknown
Biochemical Pathways
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with biochemical pathways involving these structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of “this compound” is currently unavailable .
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate in laboratory experiments offers a number of advantages. It is a relatively stable compound, and it has a low melting point and a high boiling point, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate is a highly reactive compound, and it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for the use of tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate in scientific research and industrial applications. One potential direction is the use of the compound as a catalyst in the synthesis of new drugs and other compounds. In addition, the compound could be used as a ligand in coordination chemistry, as a reagent in organic synthesis, or as a building block for the synthesis of peptides and oligonucleotides. Finally, the compound could be used in the development of new anti-inflammatory, anti-allergic, or anti-cancer drugs.
Méthodes De Synthèse
Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis is to react tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl chloride with tert-butyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate and tert-butyl chloride as the by-products. Other methods of synthesis include reacting tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl chloride with tert-butyl isocyanate or reacting tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl bromide with tert-butyl alcohol in the presence of a base.
Applications De Recherche Scientifique
Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the polymerization of vinyl monomers, and as a ligand in coordination chemistry. In addition, it has been used as a building block for the synthesis of other compounds, such as peptides and oligonucleotides.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

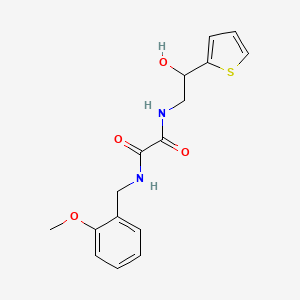
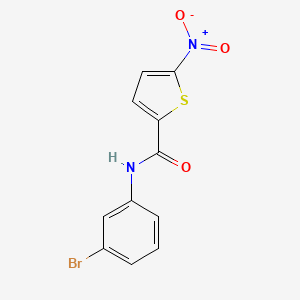
![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)
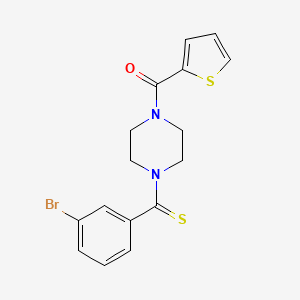
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)
![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)
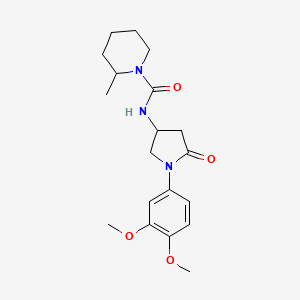
![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)
![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)

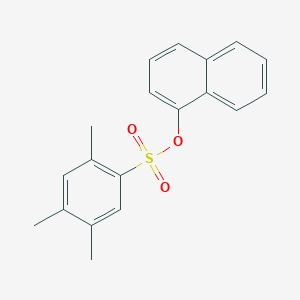
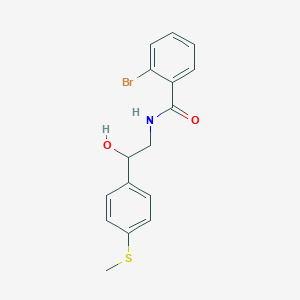
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)